2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide
Description
This compound is an acetamide derivative featuring a 2-chloro-6-fluorophenyl group and a thiophen-3-yl ethylamine moiety.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNOS/c15-12-2-1-3-13(16)11(12)8-14(18)17-6-4-10-5-7-19-9-10/h1-3,5,7,9H,4,6,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYYBYHVSXJYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the acetamide backbone: This involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.
Introduction of the thiophene moiety: The acetamide is then reacted with 2-(thiophen-3-yl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Pharmaceutical Analogs: Benzothiazole Derivatives ()
European Patent EP3348550A1 (2018) describes N-(6-trifluoromethylbenzothiazole-2-yl) acetamides with substituted phenyl groups (e.g., methoxy, trimethoxy). Key comparisons include:
Research Findings :
Agrochemical Analogs: Chloroacetamide Herbicides ()
The Pesticide Chemicals Glossary (2001) lists chloroacetamides like alachlor and pretilachlor, which share the chloroacetamide backbone but differ in substituents:
Research Findings :
- Thiophene-containing analogs (e.g., dimethenamid) exhibit selectivity for grass weeds, suggesting the target compound’s thiophen-3-yl group may influence target specificity .
- The 2-chloro-6-fluorophenyl group’s steric and electronic profile may reduce soil mobility compared to alachlor’s diethylphenyl group, altering environmental persistence .
Aromatic System Analogs: Naphthyl Derivatives ()
A 2013 patent describes N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide, featuring a larger aromatic system:
Research Findings :
- The naphthyl group increases molecular weight and logP, likely improving blood-brain barrier penetration compared to the target compound’s smaller aromatic systems .
- The target compound’s thiophene may confer better aqueous solubility than naphthyl derivatives, aiding formulation in hydrophilic matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
